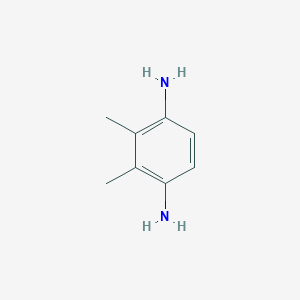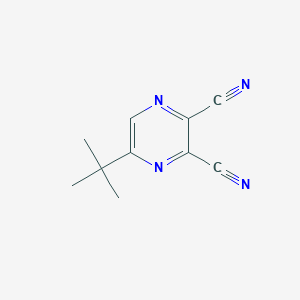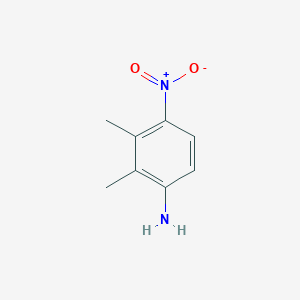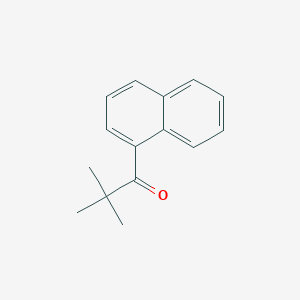![molecular formula C20H14N2O3S B184284 [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone CAS No. 40899-91-0](/img/structure/B184284.png)
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone, also known as BIPM, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. BIPM has been studied for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. In
科学研究应用
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various areas of scientific research. One area of interest is cancer treatment, as [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of toxic proteins in the brain.
作用机制
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone works by inhibiting the activity of specific enzymes and receptors in the body. One of the enzymes that [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone targets is protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone can prevent the growth and spread of cancer cells. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone also targets the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By inhibiting this receptor, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone may be able to prevent the loss of dopamine-producing neurons in neurodegenerative diseases.
生化和生理效应
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to have a variety of biochemical and physiological effects in the body. In cancer cells, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to induce apoptosis, or programmed cell death, which can help to prevent the growth and spread of tumors. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which can help to prevent metastasis. In the brain, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to reduce the aggregation of toxic proteins, which can help to prevent the loss of neurons in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone for lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes and receptors, meaning that it is less likely to have off-target effects. However, one limitation of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone is that it can be difficult to synthesize in large quantities, which can make it challenging to study in vivo.
未来方向
There are several future directions for research on [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more accessible for in vivo studies. Another area of interest is the exploration of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone and its potential side effects.
合成方法
The synthesis method for [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone involves a series of chemical reactions starting with the compound 2-bromo-3-nitropyridine. The compound is treated with sodium methoxide to produce 2-methoxy-3-nitropyridine, which is then reacted with 1-(benzenesulfonyl)indole to form [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. The final product is purified through a series of recrystallization steps.
属性
CAS 编号 |
40899-91-0 |
|---|---|
产品名称 |
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone |
分子式 |
C20H14N2O3S |
分子量 |
362.4 g/mol |
IUPAC 名称 |
[1-(benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C20H14N2O3S/c23-20(16-8-6-12-21-14-16)19-13-15-7-4-5-11-18(15)22(19)26(24,25)17-9-2-1-3-10-17/h1-14H |
InChI 键 |
YRGMGCILUHJAQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4 |
其他 CAS 编号 |
40899-91-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



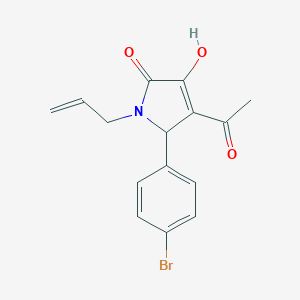
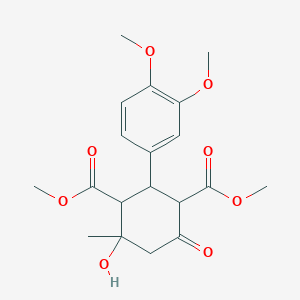
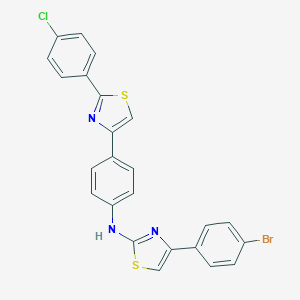
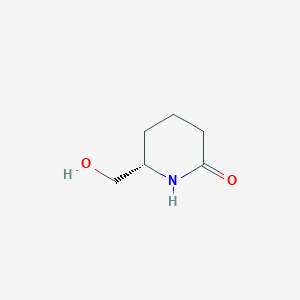
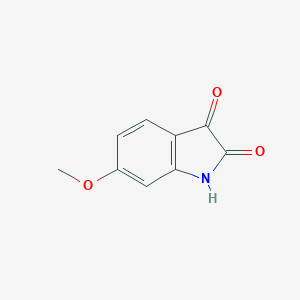
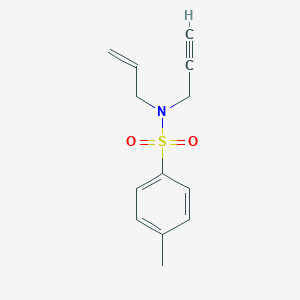
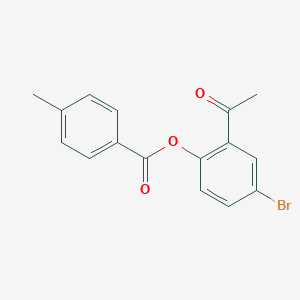
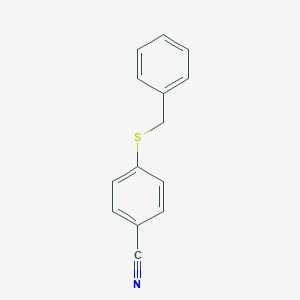
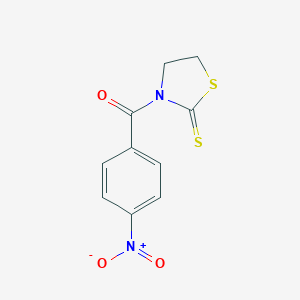
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
